molecular formula C21H18O4 B125100 3,4-Bis(benzyloxy)benzoic acid CAS No. 1570-05-4

3,4-Bis(benzyloxy)benzoic acid

Cat. No.: B125100
CAS No.: 1570-05-4
M. Wt: 334.4 g/mol
InChI Key: BYOKJLCIKSFPDU-UHFFFAOYSA-N
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Description

3,4-Bis(benzyloxy)benzoic acid: is an organic compound with the molecular formula C21H18O4. It is a derivative of benzoic acid, where two benzyloxy groups are attached to the 3rd and 4th positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Bis(benzyloxy)benzoic acid can be synthesized through several methods. One common method involves the reaction of 3,4-dihydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

  • Dissolve 3,4-dihydroxybenzoic acid in DMF.
  • Add benzyl bromide and potassium carbonate to the solution.
  • Heat the mixture to around 80-100°C and stir for several hours.
  • After completion, cool the reaction mixture and pour it into water.
  • Extract the product with an organic solvent such as ethyl acetate.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 3,4-Bis(benzyloxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

  • Oxidation of benzyloxy groups can yield benzaldehyde or benzoic acid derivatives.
  • Reduction of the carboxylic acid group can produce benzyl alcohol or benzaldehyde.
  • Substitution reactions can introduce various functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry: 3,4-Bis(benzyloxy)benzoic acid is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.

Medicine: While not directly used as a drug, this compound is involved in the synthesis of medicinal compounds. It is a precursor for the development of drugs targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its derivatives are employed in the manufacture of specialty chemicals and materials.

Comparison with Similar Compounds

    3,4-Dihydroxybenzoic acid: Lacks the benzyloxy groups and has different reactivity and applications.

    3,4-Dibenzyloxybenzaldehyde: Contains aldehyde groups instead of the carboxylic acid group.

    3,4-Dibenzyloxybenzyl alcohol: Contains alcohol groups instead of the carboxylic acid group.

Uniqueness: 3,4-Bis(benzyloxy)benzoic acid is unique due to the presence of both benzyloxy groups and a carboxylic acid group. This combination allows for diverse chemical modifications and applications. The benzyloxy groups provide hydrophobic character, while the carboxylic acid group offers reactivity towards various chemical transformations.

Properties

IUPAC Name

3,4-bis(phenylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c22-21(23)18-11-12-19(24-14-16-7-3-1-4-8-16)20(13-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOKJLCIKSFPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445890
Record name 3,4-Bis(benzyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1570-05-4
Record name 3,4-Bis(benzyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 60 g (0.33 mole) of ethyl 3,4-dihydroxybenzoate in 50 ml of methyl ethyl ketone was added 105.5 g (0.76 mole) of K2CO3 and 168.8 g (0.76 mole) of benzyl bromide. The mixture was refluxed for 16 hours and filtered. Evaporation of the filtration gave an oil. This oil was mixed with 40 g of KOH, 350 ml of water and 350 ml of methanol and refluxed for 2.5 hours. The methanol was evaporated and the reaction mixture was acidified with concentrated HCl. The precipitate was filtered to give 101 g (92%) of the desired product; m.p. 184°-5° C. The NMR and IR spectra were consistent with the assigned structure.
Quantity
60 g
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reactant
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105.5 g
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reactant
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168.8 g
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reactant
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50 mL
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solvent
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Quantity
40 g
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reactant
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350 mL
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solvent
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Quantity
350 mL
Type
solvent
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

3,4-Dihydroxy benzoic acid, benzyl bromide, and potassium carbonate were dissolved in acetonitrile, and the solution was refluxed for 18 hours. The reaction solution was then cooled to room temperature and filtered. The solution was then concentrated and diluted with hexanes, resulting in a solid that was collected by filtration. The solid was then recrystallized in the mixture of THF and hexanes, giving rise to a pure product.
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Synthesis routes and methods III

Procedure details

To a suspension of 3,4-dihydroxybenzoic acid (25.4 g, 0.17 mle) in ethanol (250 ml), 5N NaOH aq. (270 ml) and benzyl chloride (102 g, 0.81 mole) were added. The resulting mixture was reacted with stirring for 6 hours under reflux. The reaction mixture was cooled to room temperature, allowed to stand at same temperature overnight and acidified with conc. hydrochloric acid (40 ml). The precipitate was filtered, washed with hot ethanol and dried under reduced pressure to give 38.2 g of 3,4-dibenzyloxybenzoic acid as pale yellow crystals having a m.p. of 184°-186° C.
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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